Product packaging for Ethyl 3-[ethyl(methyl)amino]butanoate(Cat. No.:CAS No. 1071401-07-4)

Ethyl 3-[ethyl(methyl)amino]butanoate

Cat. No.: B1344435
CAS No.: 1071401-07-4
M. Wt: 173.25 g/mol
InChI Key: HUBXCNHHVREQJA-UHFFFAOYSA-N
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Description

Significance of β-Amino Esters in Organic Synthesis

β-amino esters are a critically important class of compounds in organic synthesis, primarily because they are precursors to β-amino acids and β-lactams, which are key components in many biologically active molecules. The asymmetric synthesis of β-amino ester derivatives has become an area of increasing interest in organic chemistry. researchgate.net

These compounds serve as versatile building blocks for the synthesis of a wide array of complex molecules, including pharmaceuticals and natural products. researchgate.net The presence of both an amine and an ester functional group allows for a variety of chemical transformations. For instance, the amine group can be acylated or alkylated, while the ester group can be hydrolyzed, reduced, or converted to other functional groups. The development of new synthetic methods for β-amino acids and their derivatives is an active area of research.

The utility of β-amino esters extends to their polymeric forms as well. Poly(β-amino esters) (PBAEs) are a class of biodegradable polymers that have garnered significant attention for their potential in biomedical applications such as drug delivery and gene therapy. resolvemass.ca Their biocompatibility and the ability to tune their degradation rates make them highly valuable in materials science. resolvemass.ca

Contextualizing Ethyl 3-[ethyl(methyl)amino]butanoate within Amine and Ester Chemistry Research

The chemical behavior of this compound is dictated by its amine and ester functional groups. As a tertiary amine, it is expected to be basic and can act as a nucleophile or a catalyst in various reactions. The ester group provides a site for nucleophilic acyl substitution.

The synthesis of β-amino esters like this compound can typically be achieved through several established synthetic routes. One common method is the aza-Michael addition (conjugate addition) of an amine to an α,β-unsaturated ester. For this compound, this would involve the reaction of ethyl crotonate with N-ethylmethylamine. A similar synthesis has been described for a related compound, ethyl 3-(methylamino)-4,4,4-trifluorobutanoate, where methylamine (B109427) is reacted with ethyl 4,4,4-trifluorocrotonate. prepchem.com Other synthetic strategies include the Mannich-type reaction and the Reformatsky reaction. organic-chemistry.org

The table below outlines the physicochemical properties of a closely related compound, Ethyl 3-(ethylamino)butanoate, to provide an estimation of the properties of the target molecule.

PropertyValue
Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
IUPAC Name ethyl 3-(ethylamino)butanoate
InChI InChI=1S/C8H17NO2/c1-4-9-7(3)6-8(10)11-5-2/h7,9H,4-6H2,1-3H3
InChIKey BFRMCOWFDUQFMA-UHFFFAOYSA-N
Canonical SMILES CCNC(C)CC(=O)OCC

Data sourced from PubChem for the related compound Ethyl 3-(ethylamino)butanoate. nih.gov

Historical Trajectories of Research on Related Butanoate Derivatives

Research into butanoate derivatives has a long and varied history, largely driven by their presence in natural products and their wide range of applications. Butyric acid, the parent carboxylic acid of butanoate esters, and its derivatives have been studied for over 60 years for their biological effects. nih.gov These compounds are known to play a role in gut health and have been investigated for their potential therapeutic applications. researchgate.netresearchgate.net

Ester derivatives of butanoic acid, such as ethyl butanoate, are well-known for their characteristic fruity odors and are used as flavoring agents in the food industry. The chemical properties and synthesis of various butanoate esters have been extensively documented. chemeo.com

In the realm of pharmaceuticals, butanoate esters have been developed as prodrugs to improve the delivery and efficacy of certain medications. For example, levonorgestrel (B1675169) butanoate has been studied as a long-acting injectable contraceptive. wikipedia.org The historical development of synthetic methodologies has allowed for the creation of a vast library of butanoate derivatives with diverse functionalities, contributing significantly to the fields of medicinal chemistry and materials science. chegg.com The continuous exploration of new catalysts and reaction conditions continues to expand the synthetic toolbox for creating novel butanoate derivatives. nih.govgoogle.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19NO2 B1344435 Ethyl 3-[ethyl(methyl)amino]butanoate CAS No. 1071401-07-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-[ethyl(methyl)amino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-5-10(4)8(3)7-9(11)12-6-2/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBXCNHHVREQJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(C)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 3 Ethyl Methyl Amino Butanoate and Its Structural Variants

Direct Esterification and Amination Routes for β-Amino Esters

Direct approaches to β-amino esters involve the formation of the ester and the carbon-nitrogen bond in separate, sequential steps. These routes are fundamental and often rely on classical organic reactions tailored for the specific functionalities of the target molecule.

Catalytic Approaches in Esterification Reactions of Carboxylic Acids

The esterification of a β-aminocarboxylic acid is a direct method to obtain the corresponding β-amino ester. This transformation is typically catalyzed by acids. For instance, the esterification of various amino acids with alcohols like methanol (B129727) can be effectively promoted by sulfuric acid. nih.gov The reaction's efficiency is influenced by factors such as the nature of the acid catalyst and the reaction conditions. nih.gov While mineral acids like H₂SO₄ are effective, others such as HCl and HNO₃ may not promote the reaction under similar conditions, highlighting the specific role of the catalyst beyond simply lowering the pH. nih.gov

Another approach involves organocatalysis. Novel sulfur(IV)-based organocatalysts have been developed for the direct esterification of carboxylic acids and alcohols. These catalysts operate via the formation of an intramolecularly interrupted Pummerrer intermediate, which activates the carboxylic acid for nucleophilic attack by the alcohol. rsc.org This method avoids the use of strong mineral acids and offers a milder alternative for ester synthesis. A specific example of simultaneous reduction and esterification involves using stannous chloride in ethanol (B145695) to reduce a nitrophenyl propanoic acid to the corresponding aminophenyl propanoate, where the reagent acts as both a reducing agent and a Lewis acid catalyst for the esterification. nih.gov

Amination Strategies at the β-Carbon Position of Esters

Introducing the amino group at the β-position of an ester can be accomplished through several key strategies.

One of the most common methods is the aza-Michael reaction , or conjugate addition, of an amine to an α,β-unsaturated ester. illinois.edu This reaction involves the nucleophilic attack of an amine on the β-carbon of an activated alkene. For example, ethyl 3-(methylamino)-4,4,4-trifluorobutanoate can be synthesized by reacting ethyl 4,4,4-trifluorocrotonate with methylamine (B109427) in ethanol. prepchem.com The reaction proceeds readily, often at room temperature. prepchem.com Catalysts such as silicon tetrachloride or ceric ammonium (B1175870) nitrate (B79036) can be used to promote the addition of amines to α,β-unsaturated carbonyl compounds under mild, and in some cases, solvent-free conditions. organic-chemistry.org

Another powerful technique is the reductive amination of β-keto esters . This method allows for the direct conversion of readily available β-keto esters into β-amino esters. A direct asymmetric reductive amination (DARA) has been developed for α,α-disubstituted β-ketoesters using a ruthenium catalyst with a BINAP ligand. digitellinc.com This process is notable as it does not require the pre-formation or isolation of intermediate imine or enamine species and tolerates a wide range of functional groups. digitellinc.com

A third strategy is the direct amination of β-hydroxy esters . This "borrowing hydrogen" methodology utilizes a ruthenium catalyst in cooperation with a Brønsted acid additive to convert β-hydroxy acid esters into β-amino acid esters, with water as the only byproduct. researchgate.net

The table below summarizes key findings for different amination strategies.

StrategySubstrateReagent/CatalystKey Features
Aza-Michael Addition Ethyl 4,4,4-trifluorocrotonateMethylamineDirect addition to unsaturated ester. prepchem.com
Aza-Michael Addition α,β-Unsaturated EstersAmines / SiCl₄Solvent-free conditions, good yields. organic-chemistry.org
Direct Asymmetric Reductive Amination (DARA) α,α-Disubstituted β-KetoestersNH₃ / Ru-BINAP CatalystDirect conversion without isolating intermediates; high stereoselectivity. digitellinc.com
Direct Amination via "Borrowing Hydrogen" β-Hydroxy Acid EstersAmines / Ru-complex + Brønsted AcidAtom-economic, water is the only byproduct. researchgate.net

Multicomponent Reaction Protocols for β-Amino Ester Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer a highly efficient route to complex molecules like β-amino esters. The Mannich reaction is a cornerstone MCR for this purpose. rsc.orgorganic-chemistry.org In its classic form for synthesizing β-amino carbonyl compounds, the reaction involves an aldehyde, a primary or secondary amine, and an enolizable carbonyl compound. rsc.org

For the synthesis of β-amino esters, a variation of the Mannich reaction is employed using silyl (B83357) ketene (B1206846) acetals (as enolate equivalents) in place of ketones. organic-chemistry.org The reaction between an amine, an aldehyde, and a silyl ketene acetal (B89532) can be promoted by catalysts like diarylborinic acid esters to afford β-amino esters selectively. organic-chemistry.org This three-component reaction provides a convergent and atom-economical pathway. organic-chemistry.orgnih.gov

Another MCR approach involves the reaction of an aromatic aldehyde, an enolizable β-keto ester, and a nitrile in the presence of acetyl chloride and cyanuric chloride in an aqueous medium. This one-pot, three-component reaction yields β-acetamido esters in high yields. organic-chemistry.org

The table below outlines examples of multicomponent reactions for β-amino ester synthesis.

Reaction NameComponentsCatalyst/PromoterProduct Type
Mannich-type Reaction Secondary Amine + Aldehyde + Ketene Silyl AcetalDiarylborinic acid estersβ-Amino Ester organic-chemistry.org
Mannich-type Reaction Aldehyde + Amine + Silyl Ketene AcetalAminoboranesβ-Amino Ester organic-chemistry.org
One-Pot Acylamination Aromatic Aldehyde + β-Keto Ester + NitrileAcetyl Chloride / Cyanuric Chlorideβ-Acetamido Ester organic-chemistry.org

Chemoenzymatic and Biocatalytic Syntheses of β-Amino Butanoate Scaffolds

Biocatalysis offers a green and highly selective alternative for the synthesis of β-amino esters, often providing access to enantiomerically pure compounds under mild conditions.

Enzyme-Mediated Transformations for Carbon-Nitrogen Bond Formation

Enzymes can be harnessed to catalyze the formation of the crucial carbon-nitrogen bond in β-amino esters. Lipases, for instance, have demonstrated the ability to catalyze the aza-Michael addition of aromatic amines to acrylates. mdpi.com In a continuous-flow microreactor system, Lipase (B570770) TL IM from Thermomyces lanuginosus was used to synthesize various β-amino acid esters with excellent yields in short residence times (e.g., 30 minutes). mdpi.com This enzymatic process operates under environmentally friendly conditions, using methanol as a solvent at a mild temperature of 35 °C. mdpi.com

Engineered enzymes have also been developed for novel C-N bond-forming reactions. The β-subunit of tryptophan synthase (TrpB), for example, has been engineered through directed evolution to catalyze reactions with diverse amine nucleophiles, enabling the synthesis of β-N-substituted-α-amino acids. nih.gov While this work focuses on α-amino acids, it demonstrates the potential of enzyme engineering to create catalysts for specific C-N bond formations. nih.govresearchgate.net Oxidoreductases like peroxidases have also been shown to mediate C-N bond formation through a nitroso-ene type mechanism, generating allylic amines from N-hydroxycarbamates and alkenes. chemrxiv.org

Asymmetric Bioreduction Strategies for Ketones Preceding Amination

An important strategy for producing chiral β-amino esters involves the asymmetric reduction of a β-keto ester to a chiral β-hydroxy ester, followed by chemical conversion of the hydroxyl group to an amino group. While not a direct enzymatic amination, the key stereochemistry-defining step is biocatalytic.

Alternatively, transaminases (also known as aminotransferases) provide a direct route from β-keto acids or esters to chiral β-amino acids/esters. researchgate.net These enzymes catalyze the transfer of an amino group from a donor molecule (like an amino acid or an amine) to the ketone substrate, effectively performing a reductive amination. This method can potentially convert the entire starting material into a single enantiomer of the product. researchgate.net

The table below summarizes various biocatalytic approaches.

Biocatalytic StrategyEnzyme ClassReaction TypeSubstrateProduct
Direct C-N Bond Formation Lipase (e.g., Lipozyme TL IM)Aza-Michael AdditionAromatic Amine + Acrylateβ-Amino Ester mdpi.com
Direct C-N Bond Formation Engineered Tryptophan Synthase (TrpB)β-SubstitutionL-Serine + Amine Nucleophileβ-N-Substituted-α-Amino Acid nih.gov
Reductive Amination TransaminaseAmino Group Transferβ-Keto Acid/Esterβ-Amino Acid/Ester researchgate.net

Novel Synthetic Pathways for β-Amino Esters

Recent advancements in synthetic chemistry have led to the development of innovative methods for constructing β-amino esters. These pathways often provide improved yields, stereoselectivity, and functional group tolerance compared to traditional methods. Key modern approaches include catalytic ring-opening reactions, the application of classic organometallic reagents to new substrates, and the use of visible light photoredox catalysis.

The ring-opening of epoxides with amine nucleophiles is a direct and atom-economical method for synthesizing β-amino alcohols, which are crucial precursors to β-aminoalkanoates. rroij.commdpi.com This reaction's efficiency and regioselectivity can be controlled through various catalytic systems. rroij.com A particularly relevant approach for the direct synthesis of β-aminoalkanoates involves the use of 2,3-epoxy esters as substrates. An yttrium-catalyzed regioselective ring-opening of these epoxy esters with amines proceeds via an enantiospecific SN2 pathway under mild conditions, yielding α-hydroxy β-amino esters in regioisomerically pure forms. organic-chemistry.org

The choice of catalyst is critical for achieving high yields and selectivity. A range of catalysts, from simple Lewis acids to metal complexes, has been shown to be effective. For instance, lithium bromide provides an environmentally friendly option, while zirconium (IV) chloride and vanadium (III) chloride also efficiently catalyze the nucleophilic opening of epoxide rings by amines. rroij.com Metal- and solvent-free protocols, such as using acetic acid, have also been developed, offering high yields and excellent regioselectivity. rsc.org

Catalytic Systems for Ring-Opening Reactions of Epoxides with Amines rroij.comorganic-chemistry.orgrsc.org
CatalystSubstratesKey Features
Yttrium complexes2,3-Epoxy esters and aminesHigh regiocontrol, enantiospecific SN2 pathway, produces α-hydroxy β-amino esters. organic-chemistry.org
Lithium bromide (LiBr)Cycloalkene oxides and various aminesInexpensive and environmentally friendly. rroij.com
Zirconium (IV) chloride (ZrCl4)Epoxides and anilinesEfficient synthesis of β-amino alcohols. rroij.com
Vanadium (III) chloride (VCl3)Epoxides and aromatic aminesCompletely anti-stereoselective and highly regioselective at room temperature. rroij.com
Acetic AcidEpoxides and aminesMetal- and solvent-free protocol with high yields. rsc.org

The Reformatsky reaction traditionally involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc to form a β-hydroxy ester. iitk.ac.innumberanalytics.com This classical carbon-carbon bond-forming reaction can be adapted for the synthesis of β-amino esters by substituting the carbonyl compound with an imine. wikipedia.org This variation, often termed the Blaise reaction, provides a direct route to the β-amino ester framework.

The reaction proceeds through the formation of an organozinc reagent, or a 'Reformatsky enolate', from the α-halo ester and zinc dust. wikipedia.org This enolate is less reactive than corresponding lithium enolates, which prevents undesired side reactions like self-condensation. wikipedia.org The Reformatsky enolate then adds to the carbon-nitrogen double bond of an imine, and subsequent acidic workup yields the target β-amino ester. wikipedia.org The versatility of this reaction allows for the synthesis of a wide array of β-amino esters by varying the substituents on both the imine and the α-halo ester.

Synthesis of β-Amino Esters via the Imine-Reformatsky Reaction wikipedia.org
Imine Substrateα-Halo EsterMetalProduct Type
N-Aryl imineEthyl bromoacetateZincβ-Aryl-β-amino ester
N-Alkyl imineEthyl α-bromopropionateZincα-Methyl-β-alkyl-β-amino ester
N-Sulfonyl iminetert-Butyl bromoacetateZincN-Sulfonyl-β-amino ester
Various IminesEthyl iodoacetateMe2ZnChiral β-hydroxy carbonyl compounds (in presence of chiral catalyst) researchgate.net

Visible light photoredox catalysis has emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. In the context of β-amino ester synthesis, this technology enables the generation of α-aminoalkyl radicals from readily available amines. These radicals can then engage with ester-containing systems to form the desired products. acs.orgacs.org

One strategy involves the photocatalytic coupling of α-silylamines with Morita-Baylis–Hillman (MBH) acetates. acs.org Another approach reports the α-aminoalkylation of MBH acetates with N-methyl arylamines using Na₂-eosin Y as an organophotocatalyst under metal- and oxidant-free conditions. acs.org This method can be extended to an α-diaminoalkylation using an iridium-based photocatalyst. acs.org A different visible-light-induced method involves the decarboxylative coupling of N-protected α-amino acids with heterocycles, which generates aminomethyl radicals that can be trapped, demonstrating a versatile way to form C-N bonds. acs.orgorganic-chemistry.org This approach is attractive due to its use of inexpensive organic photocatalysts and its transition-metal-free conditions. acs.orgorganic-chemistry.org

Visible Light-Promoted Synthesis of Amino-Functionalized Esters acs.orgorganic-chemistry.org
Reaction TypeAmine SourceEster SubstratePhotocatalystProduct
α-AminoalkylationN-methyl arylaminesMorita-Baylis–Hillman acetatesNa₂-eosin YN-containing alkyl acrylates acs.org
α-DiaminoalkylationN,N-dimethylanilineMorita-Baylis–Hillman acetates[Ir(dtbbpy)(bpy)₂]PF₆γ,γ-Diaminobutyl esters acs.org
Decarboxylative CouplingN-protected α-amino acidsHeterocycles (as radical acceptors)4CzIPN (organic photocatalyst)Aminoalkylated heterocycles organic-chemistry.org

Functional Group Interconversions and Strategic Modifications within the Ethyl Butanoate Framework

Functional group interconversions (FGIs) are fundamental to organic synthesis, allowing for the transformation of one functional group into another. fiveable.me Within the ethyl butanoate framework, which serves as the backbone for the target molecule, several strategic modifications can be envisioned to introduce or alter functionality. Ethyl butanoate is an ester derived from butanoic acid and ethanol. vedantu.com

The ester group itself is a versatile handle for transformations. It can be hydrolyzed back to the parent carboxylic acid (butanoic acid) under acidic or basic conditions. This carboxylic acid can then be converted into other functional groups, such as acid chlorides (using thionyl chloride), amides (via coupling reactions with amines), or reduced to a primary alcohol (butanol). slideshare.net The ester can also be directly reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.

Modifications can also be made to the butanoate carbon chain. The α-carbon (C2) can be deprotonated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate. This enolate can then react with various electrophiles, allowing for alkylation, acylation, or halogenation at the α-position. The β-position (C3), where the amino group is located in the target molecule, is typically functionalized via conjugate addition reactions to an α,β-unsaturated precursor like ethyl crotonate.

Potential Functional Group Interconversions for the Ethyl Butanoate Framework slideshare.netvanderbilt.edu
Starting Functional GroupReagentsResulting Functional GroupPurpose of Transformation
Ester (-COOEt)H₃O⁺ or OH⁻, then H₃O⁺Carboxylic Acid (-COOH)Activate for amide coupling, reduction.
Ester (-COOEt)1. LiAlH₄; 2. H₂OPrimary Alcohol (-CH₂OH)Introduce hydroxyl functionality, convert to leaving group.
Carboxylic Acid (-COOH)SOCl₂Acid Chloride (-COCl)Highly reactive intermediate for ester or amide formation.
α-Methylene (-CH₂-)1. LDA; 2. R-X (Alkyl halide)Substituted α-Carbon (-CHR-)Introduce substitution on the carbon chain.
α,β-Unsaturated EsterR₂NH (Secondary Amine)β-Amino EsterDirect introduction of the amino group at the β-position.

Mechanistic Investigations of Reactions Involving Ethyl 3 Ethyl Methyl Amino Butanoate Precursors and Analogs

Elucidation of Reaction Pathways in β-Amino Ester Formation

The formation of the β-amino ester scaffold is primarily achieved through several key reaction pathways, including the aza-Michael addition and Mannich-type reactions. Mechanistic studies have been pivotal in understanding the intricacies of these transformations.

The aza-Michael addition , a conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental route to β-amino esters. organic-chemistry.org The reaction can be catalyzed by various agents, including silicon tetrachloride and ceric ammonium (B1175870) nitrate (B79036), and can even proceed under solvent-free conditions. organic-chemistry.org Mechanistically, the reaction involves the nucleophilic attack of the amine on the β-carbon of the unsaturated ester, followed by protonation of the resulting enolate intermediate to yield the final product. The dynamic nature of the β-amino ester moiety also allows for reversible, thermally activated exchange pathways, including a retro aza-Michael addition . researchgate.net

Mannich-type reactions represent another significant pathway, involving the aminoalkylation of a carbon acid donor, such as a ketene (B1206846) silyl (B83357) acetal (B89532), with an aldehyde and an amine. organic-chemistry.org Diarylborinic acid esters have been shown to efficiently promote these reactions, selectively affording β-amino esters. organic-chemistry.org Computational studies on related amide formation from esters suggest that the aminolysis step can proceed through a concerted pathway where proton transfer from the incoming amine is directed by a cocatalyst, avoiding a discrete tetrahedral intermediate. acs.org In some cases, the transformation from an amine and an ester to an amide involves a two-step pathway with the formation of a tetrahedral intermediate followed by the departure of the alcohol nucleofuge. acs.org

Furthermore, poly(β-amino ester) (PβAE) synthesis via a one-step Michael addition reaction between acrylates and amines provides insight into the fundamental bond-forming process. nih.gov The degradation of these polymers through transesterification also highlights a key reaction pathway for β-amino esters, where the ester bond undergoes substitution with an alcohol. nih.gov

Table 1: Key Reaction Pathways in β-Amino Ester Formation

Reaction Pathway Description Key Mechanistic Feature
Aza-Michael Addition Conjugate addition of an amine to an α,β-unsaturated ester. organic-chemistry.org Nucleophilic attack at the β-carbon followed by protonation.
Mannich-Type Reaction Three-component reaction of an amine, aldehyde, and a carbonyl compound (or its enol equivalent). organic-chemistry.org Formation of an iminium ion intermediate which is then attacked by the enol.
Concerted Aminolysis Simultaneous nucleophilic addition and proton transfer in the formation of an amide from an ester. acs.org Avoidance of a stable tetrahedral intermediate.
Transesterification Substitution of the alcohol moiety of an ester with another alcohol. nih.gov Can be catalyzed by unmodified amines within a polymer network. nih.gov

Kinetic Studies of Relevant Transformations in Amine-Ester Synthesis

Kinetic studies provide quantitative insights into reaction rates, orders, and the influence of various parameters on the efficiency of amine-ester transformations. These studies are essential for understanding the rate-determining steps and optimizing reaction conditions.

In the context of amide bond formation from esters, kinetic investigations have shown that certain reactions are first-order in the amine concentration. acs.org This finding suggests that a second equivalent of the amine is not involved in facilitating proton transfer in the rate-determining step for those specific systems. acs.org

The degradation of poly(β-amino ester) gels in alcohols via transesterification also offers a platform for kinetic analysis. The rate of degradation has been observed to depend on the degree of substitution of the reacting alcohol, with primary alcohols like n-propanol leading to faster degradation than secondary alcohols like iso-propanol. nih.gov This suggests a steric hindrance effect in the transition state of the transesterification reaction.

Table 2: Factors Influencing Reaction Kinetics in Amine-Ester Transformations

Factor Observation Implication Source
Reactant Concentration Reaction can be first-order with respect to the amine. The general base pathway, where a second amine molecule facilitates proton transfer, is not operative in these cases. acs.org
Catalyst Structure The amine arm of a ruthenium-pincer PNN complex is crucial for catalytic activity in amide synthesis from esters. Metal-ligand cooperation is key to the reaction mechanism. researchgate.net
Alcohol Structure (Transesterification) Primary alcohols lead to faster degradation of PβAE gels than secondary alcohols. The transition state of the reaction is sensitive to steric hindrance. nih.gov

Stereocontrol Mechanisms in Asymmetric Synthesis of β-Amino Esters

The asymmetric synthesis of β-amino esters is of paramount importance due to the prevalence of chiral β-amino acid motifs in pharmaceuticals. Mechanistic studies in this area focus on understanding the origin of stereoselectivity.

One powerful strategy involves the cooperative catalysis of a Ni(II)/cyclo-Box complex and a chiral phosphoric acid. nih.gov DFT calculations have been used to gain insight into the mechanism and the origin of enantioselectivity in the C(sp³)-C(sp²) bond construction, which proceeds via a radical 1,2-nitrogen migration. nih.gov

Another approach utilizes chiral halonium salt catalysis for the enantioselective Mannich reaction to construct β-amino cyanoesters with adjacent tetrasubstituted carbon centers. beilstein-journals.orgbeilstein-journals.org A plausible reaction mechanism involves the formation of a chiral ion pair between the halonium catalyst and the enolate of the pronucleophile. beilstein-journals.org This chiral intermediate then attacks the imine, with the stereochemical outcome dictated by the chiral environment created by the catalyst. beilstein-journals.org

The stereocontrolled synthesis of cyclic β-amino esters can be achieved from an iodo α,β-unsaturated ester and a chiral amine like α-methylbenzylamine. rsc.org Subsequent alkylation of the enolate proceeds with complete stereocontrol, indicating that the two existing stereogenic centers cooperatively direct the approach of the electrophile. rsc.org

Furthermore, the solution structures of lithium enolates derived from β-amino esters have been investigated using ⁶Li NMR spectroscopy. nih.gov These studies revealed that the enolates exist as hexameric aggregates in solution. Understanding the aggregation state and structure of such reactive intermediates is critical, as it directly influences their reactivity and the stereochemical course of their reactions. nih.gov

Table 3: Mechanisms of Stereocontrol in β-Amino Ester Synthesis

Catalytic System / Method Proposed Mechanism of Stereocontrol Key Intermediate
Ni(II)/cyclo-Box and Chiral Phosphoric Acid Cooperative catalysis controlling enantioselectivity in a migratory coupling reaction. Chiral metal complex and protonated substrate.
Chiral Halonium Salt Formation of a chiral ion pair between the catalyst and a nucleophilic intermediate. beilstein-journals.org Chiral halonium-enolate ion pair. beilstein-journals.org
Chiral Auxiliary (α-methylbenzylamine) Diastereoselective addition to an unsaturated ester, followed by substrate-controlled alkylation. rsc.org Chiral cyclic β-amino ester enolate.

Role of Catalysts in Reaction Selectivity and Efficiency for Butanoate Transformations

Catalysts play a decisive role in directing the selectivity (chemo-, regio-, and stereo-) and enhancing the efficiency of reactions involving butanoate esters and their precursors. The choice of catalyst can dramatically alter the reaction pathway and the final product distribution. ucr.edunih.gov

In the context of β-amino ester synthesis, catalysts are employed to activate substrates and control stereochemistry. For example, in Mannich-type reactions, chiral amine catalysts have been used to achieve high enantio- and diastereoselectivity in the reaction of α-cyanoesters with aldimines. beilstein-journals.org Similarly, strontium or magnesium catalysts can lead to stereodivergent outcomes in reactions with ketimines. beilstein-journals.org The development of binaphthyl-based chiral halonium salts as powerful halogen-bonding-donor catalysts has enabled the asymmetric synthesis of β-amino cyanoesters with high yields and enantiomeric excesses up to 86% with just 1 mol% catalyst loading. beilstein-journals.org

The efficiency of amination reactions of alcohols, a related transformation for producing amine precursors, is also heavily dependent on the catalyst. Supported cobalt and nickel nanoparticles are commonly used, and their performance can be enhanced by promoters or by controlling particle size and dispersion. researchgate.net For the selective oxidation of n-butane to maleic anhydride, a butanoate-related transformation, vanadium phosphorus oxide (VPO) catalysts are employed. rsc.org The selectivity of these catalysts can be improved by introducing promoters like 2-D MXene Ti₃C₂, which acts as a structure-directing and electron-promoting agent. rsc.org

The catalyst's structure and its interaction with reactants are key to controlling selectivity. ucr.edu By providing alternative reaction mechanisms with lower activation barriers for the desired pathway compared to side reactions, catalysts can significantly improve product yields. ucr.edu In some cases, the dynamic structural changes of the catalyst under reaction conditions are responsible for steering selectivity towards a specific product. mpg.de

Table 4: Influence of Catalysts on Selectivity and Efficiency

Reaction Type Catalyst Example Role of Catalyst Outcome
Asymmetric Mannich Reaction Chiral Halonium Salt beilstein-journals.org Forms a chiral ion pair, controlling the facial selectivity of the nucleophilic attack. beilstein-journals.org High enantioselectivity (up to 86% ee) in β-amino cyanoester synthesis. beilstein-journals.org
Aza-Michael Addition Ceric Ammonium Nitrate organic-chemistry.org Catalyzes the conjugate addition of amines to α,β-unsaturated carbonyls in water. High yields of β-amino carbonyl compounds. organic-chemistry.org
n-Butane Oxidation Vanadium Phosphorus Oxide (VPO) promoted with MXene rsc.org Acts as a structure-directing and electron-promoting agent. Increased selectivity for maleic anhydride. rsc.org

Stereochemical Considerations and Chiral Synthesis of Ethyl 3 Ethyl Methyl Amino Butanoate Derivatives

Asymmetric Synthesis of Chiral β-Amino Esters

The asymmetric synthesis of chiral β-amino esters is a cornerstone of modern organic synthesis, providing access to enantiomerically pure compounds that are vital as building blocks for pharmaceuticals and other biologically active molecules. unimi.it A variety of methodologies have been developed to achieve high levels of stereocontrol in the formation of the chiral center at the β-position.

One prominent strategy involves the rhodium(II) prolinate-catalyzed intermolecular C-H insertion between methyl aryldiazoacetates and a bis-silyl protected methylamine (B109427), which readily forms β-amino esters. nih.gov Another powerful approach is the trichlorosilane-mediated reduction of N-benzyl enamines. This method, which utilizes a low-cost, metal-free catalyst in conjunction with an inexpensive chiral auxiliary, has demonstrated high stereoselectivity across a range of substrates. unimi.it The resulting N-benzyl amino esters can be deprotected via hydrogenolysis and subsequently converted to enantiomerically pure β-lactams. unimi.it

The Mannich reaction represents another versatile tool for the asymmetric synthesis of β-amino esters. A highly enantioselective Mannich reaction can be achieved using an organic catalyst for the in situ generation of carbamate-protected imines from stable α-amido sulfones. This provides a direct route to optically active aryl and alkyl β-amino acids from aldehydes. organic-chemistry.org Additionally, Mannich-type reactions of secondary amines, aldehydes, and ketene (B1206846) silyl (B83357) acetals, promoted by catalytic amounts of diarylborinic acid esters, selectively afford β-amino esters. organic-chemistry.org

Recent advancements have also seen the development of iron-catalyzed asymmetric reductive cross-coupling of carbonyl-containing ketimines with unactivated alkyl halides, enabling the synthesis of enantioenriched α-tertiary amino esters and amides with high yields and excellent enantioselectivities. acs.org

These diverse asymmetric strategies offer a robust toolkit for the synthesis of chiral β-amino esters, with the choice of method depending on the specific substitution pattern and desired stereochemical outcome of the target molecule, including derivatives of Ethyl 3-[ethyl(methyl)amino]butanoate.

Diastereoselective and Enantioselective Methodologies for Amino Ester Scaffolds

The construction of amino ester scaffolds with precise control over stereochemistry is a significant challenge in organic synthesis. Both diastereoselective and enantioselective methodologies are employed to achieve this, often relying on the use of chiral auxiliaries or stereoselective catalysts.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. This approach has been successfully applied to the synthesis of β-amino esters.

A widely used class of chiral auxiliaries is the ephedrine (B3423809) and pseudoephedrine family. For instance, pseudoephenamine has been shown to be a versatile chiral auxiliary in asymmetric synthesis, exhibiting remarkable stereocontrol in alkylation reactions, particularly those forming quaternary carbon centers. nih.gov Amides derived from pseudoephenamine often exhibit a high propensity to be crystalline, which can facilitate purification by crystallization, and provide sharp, well-defined peaks in NMR spectra. nih.gov In the context of β-amino ester synthesis, a chiral auxiliary can be attached to the ester or the amine precursor to direct the diastereoselective addition of a nucleophile or an electrophile.

The general workflow for employing a chiral auxiliary in the synthesis of a β-amino ester derivative is outlined in the table below:

StepDescription
1. Attachment of Chiral Auxiliary A chiral auxiliary is covalently attached to either the amine or the carboxylic acid precursor of the β-amino ester.
2. Diastereoselective Reaction A stereocenter-forming reaction, such as an alkylation or a conjugate addition, is performed. The chiral auxiliary directs the approach of the incoming reagent, leading to the preferential formation of one diastereomer.
3. Removal of Chiral Auxiliary The chiral auxiliary is cleaved from the molecule to yield the enantiomerically enriched β-amino ester.
4. Recovery of Chiral Auxiliary Ideally, the chiral auxiliary is recovered for reuse.

This methodology offers a reliable and often predictable way to control stereochemistry, making it a valuable tool in the synthesis of complex chiral molecules like derivatives of this compound.

Stereoselective catalysis is a powerful strategy for the synthesis of chiral molecules, offering the advantage of generating large quantities of enantiomerically enriched products from small amounts of a chiral catalyst. In the context of butanoate derivatization to form β-amino esters, various catalytic systems have been developed.

Organocatalysis has emerged as a particularly attractive approach. For example, the organocatalytic reduction of N-benzyl enamines with trichlorosilane, facilitated by a chiral catalyst, provides access to chiral β-amino esters with a high degree of stereocontrol. unimi.it This metal-free method is advantageous due to the low cost and ready availability of the catalyst and reagents. unimi.it

Transition metal catalysis also plays a crucial role. Rhodium(II) prolinate has been effectively used to catalyze the intermolecular C-H insertion reaction between methyl aryldiazoacetates and silylated amines to produce β-amino esters enantioselectively. nih.gov More recently, iron-based catalysts have been employed for the asymmetric reductive cross-coupling of ketimines with alkyl iodides, affording enantioenriched α-tertiary amino esters. acs.org

The following table summarizes key features of different stereoselective catalytic approaches applicable to the synthesis of β-amino butanoate derivatives:

Catalytic ApproachCatalyst TypeKey Features
Organocatalysis Chiral organic molecules (e.g., proline derivatives, phosphoric acids)Metal-free, often mild reaction conditions, readily available and inexpensive catalysts. unimi.itorganic-chemistry.org
Transition Metal Catalysis Complexes of metals such as Rhodium, Iridium, IronHigh catalytic activity and turnover numbers, potential for high enantioselectivity. nih.govacs.org
Biocatalysis Enzymes (e.g., reductases)High specificity and enantioselectivity, environmentally friendly reaction conditions. nih.gov

These catalytic methods provide efficient and atom-economical routes to chiral butanoate derivatives and are, in principle, applicable to the synthesis of enantiomerically enriched this compound.

Resolution Techniques for β-Amino Butanoate Enantiomers

Kinetic resolution is a widely used technique for the separation of enantiomers from a racemic mixture. This method relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst, resulting in the enrichment of the unreacted starting material in one enantiomer and the formation of a product enriched in the other.

Enzymatic kinetic resolution is a particularly powerful approach due to the high enantioselectivity often exhibited by enzymes. Lipases are a class of enzymes that have been extensively used for the resolution of β-amino esters. For instance, lipase-catalyzed hydrolysis of racemic β-amino carboxylic esters has been shown to be an efficient method for the synthesis of enantiomerically enriched β-amino acids and their corresponding esters. mdpi.com

The general principle of enzymatic kinetic resolution of a racemic β-amino butanoate is depicted in the table below:

StepDescription
1. Racemic Substrate A racemic mixture of the β-amino butanoate is used as the starting material.
2. Chiral Catalyst (Enzyme) A lipase (B570770), such as Candida antarctica lipase B (CAL-B), is introduced as the chiral catalyst.
3. Enantioselective Reaction The enzyme selectively catalyzes a reaction (e.g., hydrolysis or acylation) of one enantiomer at a significantly faster rate than the other.
4. Separation The unreacted, enantiomerically enriched β-amino butanoate is separated from the product formed from the other enantiomer.

This technique has been successfully applied to the resolution of various β-amino esters, and it is a viable strategy for obtaining the individual enantiomers of this compound.

Characterization of Stereoisomers using Advanced Analytical Techniques

The characterization and differentiation of stereoisomers are crucial for confirming the success of an asymmetric synthesis or resolution process. Several advanced analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful method for separating and quantifying enantiomers. yakhak.org The choice of the CSP and the mobile phase is critical for achieving good separation. Polysaccharide-based CSPs, for example, have been shown to be effective for the enantiomeric resolution of chiral amines and amino acid esters. yakhak.org Derivatization of the analyte with a chiral derivatizing agent to form diastereomers can also facilitate separation on a non-chiral stationary phase. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is another indispensable tool for the characterization of stereoisomers. While enantiomers have identical NMR spectra in an achiral solvent, diastereomers exhibit distinct spectra. The chemical shifts and coupling constants of diastereomers can differ, allowing for their differentiation and quantification. nih.gov Chiral shift reagents or chiral solvating agents can be used to induce chemical shift differences between enantiomers in their NMR spectra, enabling the determination of enantiomeric excess.

Mass Spectrometry (MS) , particularly when coupled with a chiral separation technique like chiral HPLC or capillary electrophoresis, is a highly sensitive method for the analysis of stereoisomers. researchgate.netnih.gov Chiral analysis by electrospray ionization mass spectrometry can also be used to determine the enantiomeric excess of amino acids by investigating the collision-induced dissociation spectra of protonated trimers formed with a chiral selector. acs.org

The following table provides a summary of these analytical techniques and their applications in the characterization of β-amino butanoate stereoisomers:

Analytical TechniquePrincipleApplication in Stereoisomer Characterization
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase. yakhak.orgSeparation and quantification of enantiomers; determination of enantiomeric excess (ee).
NMR Spectroscopy Different magnetic environments of nuclei in diastereomers. nih.govDifferentiation of diastereomers; determination of diastereomeric ratio (dr). With chiral additives, can determine ee.
Mass Spectrometry Separation of ions based on their mass-to-charge ratio. researchgate.netnih.govWhen coupled with a chiral separation method, provides sensitive detection and identification of stereoisomers.

These advanced analytical techniques are essential for the unambiguous characterization and purity assessment of the stereoisomers of this compound.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment of Ethyl 3 Ethyl Methyl Amino Butanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of Ethyl 3-[ethyl(methyl)amino]butanoate in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete assignment of the molecular skeleton.

¹H and ¹³C NMR Spectral Analysis: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted chemical shifts and multiplicities are based on analyses of similar structures like ethyl butanoate and various N-alkylated amino esters. rsc.orgchegg.com The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments, with the carbonyl carbon of the ester group being particularly deshielded and appearing far downfield. rsc.orglibretexts.org

Predicted ¹H and ¹³C NMR Data for this compound

Assignment ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹³C Chemical Shift (δ, ppm)
CH₃-CH(N)-~1.1-1.2Doublet (d)~15-20
N-CH₂-CH₃~1.0-1.1Triplet (t)~12-16
O-CH₂-CH₃~1.2-1.3Triplet (t)~14-15
N-CH₃~2.2-2.3Singlet (s)~35-40
-CH₂-C=O~2.4-2.6Multiplet (m)~40-45
N-CH₂-CH₃~2.5-2.7Quartet (q)~45-50
-CH(N)-~3.0-3.3Multiplet (m)~55-60
O-CH₂-CH₃~4.0-4.2Quartet (q)~60-62
C=O------~170-175

Note: Predicted values are based on analogous compounds and general principles of NMR spectroscopy. Actual values may vary depending on solvent and experimental conditions.

Conformational Analysis: Beyond simple structural assignment, NMR techniques are crucial for analyzing the molecule's preferred three-dimensional shape or conformation in solution. auremn.org.br The magnitude of the coupling constants (J-values) between adjacent protons can provide insight into the dihedral angles between them, as described by the Karplus equation. Furthermore, advanced 2D NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can detect through-space interactions between protons that are close to each other, even if they are not directly bonded. beilstein-journals.orgnih.gov This data allows for the construction of a detailed model of the molecule's conformational preferences, which can be supported by quantum mechanics calculations. beilstein-journals.org

Mass Spectrometry (MS) in Structural Confirmation, Fragmentation Pattern Analysis, and Impurity Profiling

Mass spectrometry (MS) is a vital technique used to confirm the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. acs.orgacs.org When coupled with a chromatographic separation method like Gas Chromatography (GC-MS), it becomes a powerful tool for detecting and identifying trace-level impurities.

Structural Confirmation and Fragmentation: In electron ionization (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M⁺•) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (159.23 g/mol ). nih.gov This molecular ion is often unstable and undergoes characteristic fragmentation, providing a unique "fingerprint" of the molecule. For amino acid esters, key fragmentation pathways include: acs.orgacs.orgnih.gov

Alpha-Cleavage: This is a dominant fragmentation pathway for amines. Cleavage of the C-C bond adjacent to the nitrogen atom results in the formation of a stable iminium cation. For the target molecule, the most significant alpha-cleavage would lead to the loss of a propyl ester radical, resulting in a fragment with m/z 86, or the loss of a methyl group to give a fragment at m/z 144.

Ester Fragmentation: The ester group itself undergoes predictable fragmentation. A common pathway is the loss of the ethoxy radical (-•OCH₂CH₃), leading to an acylium ion. Another typical fragmentation is the McLafferty rearrangement if a gamma-hydrogen is available, though this is less likely to be the primary pathway in this specific structure.

Expected Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Ion Fragmentation Pathway
159[C₈H₁₇NO₂]⁺•Molecular Ion (M⁺•)
144[M - CH₃]⁺Loss of a methyl group from the nitrogen
114[M - OCH₂CH₃]⁺Loss of the ethoxy radical from the ester
86[CH₃CH=N⁺(CH₃)CH₂CH₃]Alpha-cleavage adjacent to the nitrogen
72[CH₂(CH₃)C=N⁺HCH₃]Rearrangement and cleavage

Note: The relative abundance of these fragments helps in confirming the structure.

Impurity Profiling: When combined with GC or HPLC, mass spectrometry can effectively profile impurities. As a sample mixture is separated by the chromatograph, each eluting component enters the mass spectrometer, which acts as a highly sensitive and specific detector. An impurity will appear as a separate peak in the chromatogram and will have a distinct mass spectrum, allowing for its identification and quantification, even at very low concentrations. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to cause its bonds to vibrate. utexas.edu The IR spectrum of this compound will display distinct absorption bands confirming the presence of the ester and amine functionalities.

The key diagnostic absorptions are:

C=O Stretch (Ester): A strong, sharp absorption band in the region of 1750-1735 cm⁻¹ is the most prominent feature of an ester. openstax.orglibretexts.orgdocbrown.info This band is unambiguous and confirms the presence of the carbonyl group.

C-O Stretch (Ester): Esters also exhibit strong C-O stretching vibrations. Two distinct bands are typically observed in the 1300-1000 cm⁻¹ range, corresponding to the C-O-C asymmetric and symmetric stretching modes. libretexts.orglibretexts.org

C-H Stretch (Alkane): Absorptions between 3000 and 2850 cm⁻¹ are characteristic of C-H stretching vibrations from the various methyl and methylene (B1212753) groups in the molecule. docbrown.infolibretexts.org

C-N Stretch (Amine): The stretching vibration of the C-N bond of the tertiary amine typically appears as a medium to weak band in the 1250-1020 cm⁻¹ region. This peak can sometimes be obscured by the strong C-O ester bands.

Absence of N-H Stretch: Critically, the absence of a characteristic N-H stretching band in the 3500-3300 cm⁻¹ region confirms that the amine is tertiary. openstax.orgpressbooks.pub

Characteristic IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
C-H StretchAlkane (CH₂, CH₃)2850-3000Medium-Strong
C=O StretchEster1735-1750Strong, Sharp
C-O StretchEster1000-1300Strong
C-N StretchTertiary Amine1020-1250Weak-Medium

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Elucidation of Butanoate Derivatives

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While obtaining a suitable single crystal of this compound can be challenging, analysis of closely related butanoate or ethyl ester derivatives provides invaluable insight into the solid-state conformation, bond lengths, bond angles, and intermolecular interactions. iucr.orgiucr.org

This technique involves directing a beam of X-rays onto a single crystal. The atoms in the crystal lattice diffract the X-rays in a specific pattern, which is recorded and analyzed. Mathematical processing of this diffraction pattern yields a three-dimensional electron density map of the molecule, from which the exact position of each atom can be determined with high precision. researchgate.net

For chiral molecules like this compound, which has a stereocenter at the C3 position, X-ray crystallography using anomalous dispersion can determine the absolute configuration (R or S) without ambiguity. rsc.org This is a definitive method that surpasses spectroscopic techniques for establishing stereochemistry. Studies on other ethyl esters have revealed detailed information about the planarity of the ester group and the packing of the alkyl chains within the crystal lattice. iucr.orgiucr.org

Chromatographic Techniques for Purity Analysis and Separation of Isomers (e.g., HPLC, GC-MS)

Chromatographic methods are essential for assessing the purity of this compound and for separating it from any isomers or by-products. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) depends on the compound's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS): As a relatively volatile ester, the compound is well-suited for analysis by GC-MS. chromforum.org In this technique, the sample is vaporized and passed through a long capillary column. Separation is achieved based on the compound's boiling point and its interactions with the column's stationary phase. Highly efficient capillary columns can separate isomers with very similar physicochemical properties. vurup.skresearchgate.net The mass spectrometer serves as the detector, providing structural confirmation of the main peak and identification of any impurity peaks. GC is particularly effective for separating positional and geometric isomers of various esters. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity determination and is especially powerful for separating non-volatile compounds or thermally sensitive molecules. yakhak.org For chiral compounds, chiral HPLC is the method of choice for determining enantiomeric purity. researchgate.net This involves using a chiral stationary phase (CSP) that interacts differently with the R and S enantiomers, causing them to travel through the column at different rates and elute as separate peaks. yakhak.orgoup.com The relative area of these peaks allows for the precise calculation of the enantiomeric excess (ee), a critical quality attribute for chiral molecules. This method is crucial for ensuring the stereochemical purity of the final product. nih.govcat-online.com

Computational Chemistry and Theoretical Studies on Ethyl 3 Ethyl Methyl Amino Butanoate and Analogs

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to explore the fundamental properties of molecules like Ethyl 3-[ethyl(methyl)amino]butanoate. researchgate.netnih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure, which in turn governs the molecule's stability and chemical reactivity. rsc.orgresearchgate.net

DFT calculations can optimize the molecular geometry to find the most stable three-dimensional arrangement of atoms. From this optimized structure, a range of electronic properties and reactivity descriptors can be calculated. mdpi.comresearchgate.net Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally suggests higher reactivity. researchgate.netnih.gov

Other calculated parameters, known as global reactivity descriptors, provide further insight into the molecule's chemical behavior. These are derived from the HOMO and LUMO energies and help in predicting how the molecule will interact with other chemical species. mdpi.com For instance, these calculations can identify the most probable sites for nucleophilic or electrophilic attack, guiding the understanding of reaction mechanisms. nih.gov

Table 1: Key Parameters from Quantum Chemical Calculations and Their Significance.
ParameterDescriptionSignificance in Predicting Chemical Behavior
HOMO Energy (EHOMO)Energy of the Highest Occupied Molecular Orbital.Indicates the ability to donate electrons; higher energy corresponds to a better electron donor.
LUMO Energy (ELUMO)Energy of the Lowest Unoccupied Molecular Orbital.Indicates the ability to accept electrons; lower energy corresponds to a better electron acceptor.
HOMO-LUMO Gap (ΔE)The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO).Represents chemical reactivity and stability. A small gap implies high reactivity and low stability. researchgate.net
Chemical Hardness (η)A measure of resistance to change in electron distribution. Calculated as (ELUMO - EHOMO)/2.Hard molecules have a large energy gap and are less reactive.
Electronegativity (χ)A measure of the power of an atom or group to attract electrons. Calculated as -(EHOMO + ELUMO)/2.Indicates the tendency to attract electrons in a chemical bond.
Electrophilicity Index (ω)Measures the propensity of a species to accept electrons. Calculated as χ²/2η.A high index indicates a good electrophile.

Molecular Modeling and Dynamics Simulations

The flexibility of the butanoate chain allows this compound to exist in various spatial arrangements, or conformations, which arise from rotation around its single bonds. slideshare.net Conformational analysis is the study of the energies of these different conformers to determine which are the most stable and, therefore, most populated at a given temperature. lumenlearning.com

Similar to the classic example of n-butane, rotation around the C-C bonds in the butanoate backbone leads to distinct conformers such as staggered (including anti and gauche) and eclipsed forms. byjus.comquimicaorganica.org

Anti-conformation: The bulkiest substituent groups are positioned 180° apart, minimizing steric hindrance. This is typically the most stable and lowest-energy conformation. quimicaorganica.org

Gauche conformation: The bulky groups are adjacent, at a 60° dihedral angle, leading to some steric repulsion and a slightly higher energy state than the anti-conformer. khanacademy.org

Eclipsed conformation: Groups are directly aligned with one another, resulting in significant torsional and steric strain. These are high-energy, unstable conformations that act as barriers to rotation between staggered forms. byjus.com

Computational methods can systematically rotate the bonds and calculate the potential energy at each step, generating a conformational energy landscape or potential energy surface. This map reveals the energy minima corresponding to stable conformers and the energy maxima corresponding to the transition states between them. quimicaorganica.org

Table 2: Relative Energies of Idealized Butane Conformers (Illustrative for Substituted Butanoates).
ConformationDihedral AngleDescriptionRelative Energy Level
Anti180°Substituents are furthest apart; most stable. quimicaorganica.orgLowest
Gauche60°Substituents are adjacent; stable but with some steric strain. quimicaorganica.orgLow
Eclipsed120°Substituents eclipse hydrogen atoms; unstable. byjus.comHigh
Fully Eclipsed (Syn)Substituents eclipse each other; most unstable. quimicaorganica.orgHighest

Computational chemistry is a vital tool for elucidating the detailed mechanisms of chemical reactions involving butanoate derivatives. nih.gov By modeling the reactants, products, and any intermediates, researchers can map the entire potential energy surface of a reaction. This allows for the identification of the most favorable reaction pathway—the one with the lowest energy barrier. nih.gov

A key aspect of this analysis is the location and characterization of the transition state (TS). The transition state is the highest energy point along the reaction coordinate, representing the fleeting molecular structure at the peak of the energy barrier between reactants and products. youtube.com Computational programs can search for these structures and confirm their identity by performing a vibrational frequency analysis. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate as they transform from reactant to product. youtube.com

The energy difference between the reactants and the transition state is the activation energy (Ea). Calculating this barrier provides a quantitative measure of how fast a reaction is likely to proceed. By comparing the activation energies of different possible pathways (e.g., concerted vs. stepwise mechanisms), chemists can predict which mechanism is dominant. nih.govresearchgate.net

Prediction of Spectroscopic Properties through Advanced Computational Methods

Advanced computational methods, especially DFT, can accurately predict various spectroscopic properties of molecules like this compound. biointerfaceresearch.com These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

Infrared (IR) Spectroscopy: Computational software can calculate the vibrational frequencies of a molecule. nih.gov These frequencies correspond to the stretching and bending of chemical bonds and can be plotted to generate a theoretical IR spectrum. The calculated spectrum can then be compared with an experimental one to assign specific peaks to particular vibrational modes. biointerfaceresearch.comdergipark.org.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. dergipark.org.tr These theoretical shifts are calculated relative to a standard (like tetramethylsilane) and often show excellent correlation with experimental data, aiding in the assignment of signals to specific atoms within the molecule. biointerfaceresearch.com

The close agreement often found between computed and experimental spectra validates the accuracy of the computational model and provides a deeper understanding of the molecule's structural and electronic properties. nih.govfrontiersin.org

Structure-Activity Relationship (SAR) Studies via Computational Approaches for Chemical Systems

Structure-Activity Relationship (SAR) studies aim to understand how a molecule's chemical structure relates to its properties or biological activity. oncodesign-services.comnumberanalytics.com Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are central to modern SAR analysis. nih.gov

In a computational SAR study, a series of related butanoate analogs would be examined. For each analog, a set of "molecular descriptors" is calculated using quantum chemistry or other modeling techniques. These descriptors are numerical values that represent various aspects of the molecule's structure, such as:

Electronic properties: Dipole moment, partial charges, HOMO/LUMO energies.

Steric properties: Molecular volume, surface area, specific shape indices.

Hydrophobic properties: LogP (partition coefficient).

These descriptors are then used to build a mathematical model, often using machine learning or statistical regression, that correlates the structural features with an observed property (e.g., reactivity rate, binding affinity). oncodesign-services.comresearchgate.netmdpi.com The resulting QSAR model can identify which structural features are most important for a given activity, providing crucial insights for molecular design. nih.gov

In Silico Design of Novel Butanoate Derivatives with Targeted Chemical Attributes

The insights gained from SAR and QSAR models form the basis for in silico (computer-based) design of new molecules. biointerfaceresearch.com Once a reliable computational model is developed that links structural descriptors to desired chemical attributes (like enhanced stability or specific reactivity), it can be used in a predictive capacity.

The process involves creating a virtual library of novel butanoate derivatives by systematically modifying the parent structure on the computer. The QSAR model is then used to predict the properties of these hypothetical molecules without needing to synthesize them first. numberanalytics.com This allows for rapid screening of thousands of potential candidates. Molecules that are predicted to have the most promising profiles can then be prioritized for actual laboratory synthesis and testing. This in silico design and screening process dramatically accelerates the discovery of new chemical entities with targeted attributes, saving significant time and resources. oncodesign-services.com

Synthesis and Academic Research Applications of Ethyl 3 Ethyl Methyl Amino Butanoate Derivatives and Analogs As Chemical Scaffolds

β-Amino Ester Derivatives as Versatile Building Blocks in Complex Organic Synthesis

β-Amino esters, the class of compounds to which Ethyl 3-[ethyl(methyl)amino]butanoate belongs, are recognized as crucial intermediates in the synthesis of numerous biologically active molecules, natural products, and pharmaceuticals. nih.gov Their importance stems from the prevalence of the β-amino acid moiety in these targets. illinois.edu Synthetic strategies to access these building blocks are diverse and include conjugate additions (aza-Michael reactions), Mannich-type reactions, and the hydrogenation of β-enamino esters. illinois.eduorganic-chemistry.org These methods provide access to a wide range of β-amino ester derivatives that are pivotal for constructing larger, more complex molecular structures. nih.govorganic-chemistry.org

The utility of β-amino esters is enhanced by their ability to act as precursors for various functional groups and cyclic systems. The stereochemistry of these compounds can often be controlled during synthesis, allowing for the creation of chiral molecules with specific biological activities. rsc.org

β-Amino esters and their related enamino esters are powerful precursors for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. rsc.orgnih.gov These heterocycles are core components of many pharmaceuticals and agrochemicals. rsc.org The C=C–N synthon within β-enamino esters allows them to participate in various cyclization reactions to form rings. rsc.org

Different catalytic systems and reaction partners can be employed to direct the synthesis towards specific heterocyclic frameworks. For instance, reactions with α,β-ynones can yield pyridine (B92270) derivatives, while coupling with other reagents can lead to the formation of pyrroles, quinolines, and pyrazolones. rsc.orgnih.gov

Examples of Heterocyclic Compounds Synthesized from β-Enamino Ester Scaffolds
Heterocycle ClassSynthetic StrategyCatalyst/Reagent ExampleReference
PyridinesBohlmann–Rahtz heteroannulation with trifluoromethyl-α,β-ynonesZn-catalyzed rsc.org
PyrrolesPalladium-catalyzed intramolecular oxidative cyclizationPalladium rsc.org
PyrazolonesReaction with substituted hydrazinesEthanol (B145695) (reflux) nih.gov
PyridinonesReaction with acetylacetoneAmmonium (B1175870) acetate nih.gov
AzaheterocyclesRing-rearrangement metathesisGrubbs catalysts (G-1, G-2) researchgate.netnih.gov

The β-amino ester scaffold is a direct precursor to β-lactams (2-azetidinones), a class of compounds famous for its presence in penicillin and other antibiotics. nih.gov The cyclization of a β-amino ester, typically promoted by a base, is a common method for forming the four-membered β-lactam ring. nih.gov

Furthermore, β-lactams themselves are versatile intermediates that can be ring-opened to generate a variety of β-amino acid derivatives. researchgate.netnih.gov Nucleophilic ring-opening with oxygen, nitrogen, or carbon nucleophiles can yield β-amino esters (recovering the starting scaffold but with potential modifications), β-amino amides, and β-amino ketones, respectively. researchgate.net This symbiotic relationship makes the β-amino ester and β-lactam scaffolds interconvertible and jointly valuable in synthesis. researchgate.netnih.gov

Chemical Transformations of the Amino and Ester Moieties for Scaffold Diversification

The diversification of the this compound scaffold is readily achieved by targeting its two primary functional groups: the amino group and the ester group. These transformations allow for the generation of a library of analogs with varied physicochemical properties.

The tertiary amine can be targeted for quaternization reactions. The ester moiety is susceptible to a wider range of transformations:

Hydrolysis: Treatment with acid or base yields the corresponding β-amino carboxylic acid.

Amidation: Reaction with amines, often after conversion of the ester to a more reactive species, produces β-amino amides.

Reduction: Strong reducing agents like lithium aluminum hydride can reduce the ester to a primary alcohol, yielding a 1,3-amino alcohol.

Transesterification: Reaction with a different alcohol under catalytic conditions can swap the ethyl group for another alkyl or aryl group.

Potential Chemical Transformations for Scaffold Diversification
Moiety TargetedTransformationTypical ReagentsResulting Functional Group
EsterHydrolysisNaOH, H₂O or HCl, H₂OCarboxylic Acid
EsterAmidationAmine (R₂NH)Amide
EsterReductionLiAlH₄Primary Alcohol
EsterTransesterificationR'OH, Acid/Base CatalystNew Ester
AmineQuaternizationAlkyl Halide (R'X)Quaternary Ammonium Salt

Conjugation Strategies for Derivative Synthesis

The functional groups on the butanoate scaffold serve as handles for conjugation, allowing it to be attached to other molecules like peptides, proteins, or labels. The amino group is a primary target for such strategies. For instance, acylation of a related primary or secondary β-amino ester with an N-hydroxysuccinimide (NHS) ester is a widely used method to form a stable amide bond, linking the butanoate scaffold to another molecule. nih.gov

Another strategy involves using β-lactams derived from β-amino esters. The strained ring of a β-lactam can be selectively opened by a nucleophilic group on a target molecule, such as the ε-amino group of a lysine (B10760008) residue in a protein, forming a covalent conjugate. nih.gov These conjugation methods are essential for applications in chemical biology and medicinal chemistry, for example, in the construction of antibody-drug conjugates. nih.gov

Exploration of Butanoate Scaffold Diversity for Chemical Libraries

The creation of chemical libraries with high scaffold diversity is a central goal in drug discovery and chemical biology. nih.gov A diverse library increases the probability of identifying molecules with desired biological activity. nih.gov The butanoate scaffold, and more broadly the β-amino acid framework, provides an excellent foundation for building such libraries. rsc.org

By systematically modifying the butanoate core—altering substituents on the nitrogen, changing the ester group, and introducing substituents on the carbon backbone—a large number of distinct molecules can be generated. This approach, known as diversity-oriented synthesis, aims to populate chemical space with a wide range of structures. researchgate.net The analysis of scaffold diversity within these libraries often involves computational methods to quantify the variety of core ring systems and frameworks, ensuring that the library is not redundant and covers a broad structural area. u-strasbg.frbiorxiv.orgnih.gov Natural products, which are rich in diverse scaffolds, often serve as an inspiration for the design of these libraries. researchgate.net

Ethyl 3 Ethyl Methyl Amino Butanoate in the Context of Broader Chemical Transformations

Integration into Multi-Step Synthetic Sequences and Complex Molecular Architectures

While specific multi-step syntheses detailing the use of Ethyl 3-[ethyl(methyl)amino]butanoate as an intermediate are not extensively documented in publicly available literature, its value can be inferred from the general utility of β-amino esters in the construction of complex molecular frameworks. These compounds are key precursors for a wide array of more elaborate structures, including peptides, alkaloids, and pharmaceutical agents.

The dual functionality of β-amino esters allows for selective manipulation of either the amine or the ester group. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide. The tertiary amine group can be involved in quaternization reactions or can direct further reactions on the molecule.

A representative synthesis for a related compound, ethyl 3-(methylamino)-4,4,4-trifluorobutanoate, is achieved by the addition of methylamine (B109427) to ethyl 4,4,4-trifluorocrotonate. prepchem.com This Michael-type addition is a common strategy for creating β-amino ester scaffolds. Once formed, this scaffold can be integrated into larger molecules. For example, the synthesis of felodipine, a calcium channel blocker, utilizes an intermediate, ethyl 3-aminocrotonate, highlighting the importance of this class of compounds in medicinal chemistry. haui.edu.vn

Table 1: Potential Synthetic Transformations of this compound

Functional GroupReaction TypeProduct ClassPotential Application
EsterHydrolysisβ-Amino AcidPeptide synthesis, Chiral ligands
EsterReductionβ-Amino AlcoholChiral auxiliaries, Pharmaceutical intermediates
EsterAminolysis/Amidationβ-Amino AmideBioactive molecules, Polymers
AmineQuaternizationQuaternary Ammonium (B1175870) SaltPhase-transfer catalysts, Ionic liquids

Role in Cascade and Tandem Reactions for Efficient Synthesis

Cascade and tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represent a highly efficient approach in modern organic synthesis. The structure of this compound is suitable for designing such processes. For instance, a reaction could be initiated at one functional group, followed by an intramolecular reaction involving the second group to form a heterocyclic system, which are common cores in many natural products and drugs.

An example of a tandem reaction to produce a related structure is the synthesis of ethyl 3-(3-aminophenyl)propanoate. nih.gov This process involves a tandem Knoevenagel condensation/alkylidene reduction followed by a reduction that also facilitates the esterification of the carboxylic acid, demonstrating how multiple transformations can be combined efficiently. nih.gov Although a specific cascade reaction involving this compound is not prominent in the literature, its potential can be envisioned in reactions such as intramolecular cyclizations to form lactams or other nitrogen-containing heterocycles.

Principles of Green Chemistry in the Synthesis of Butanoate Esters

The synthesis of butanoate esters, including this compound, can be evaluated and improved through the lens of green chemistry. The twelve principles of green chemistry provide a framework for making chemical processes more environmentally benign and sustainable. nih.govchemistryjournals.net Key considerations include atom economy, the use of safer solvents, energy efficiency, and the use of catalytic rather than stoichiometric reagents. chemistryjournals.net

Traditional esterification reactions often use stoichiometric amounts of strong acids as catalysts, which can lead to waste and difficult separations. Greener alternatives for ester synthesis include:

Biocatalysis: The use of enzymes, such as lipases (e.g., Candida antarctica lipase (B570770) B), can catalyze esterification under mild conditions with high selectivity, reducing byproduct formation and energy consumption. researchgate.net

Alternative Solvents: Replacing volatile and toxic organic solvents like toluene (B28343) or benzene (B151609) with greener alternatives such as water, ionic liquids, or supercritical fluids can significantly reduce the environmental impact of a process. nih.govchemistryjournals.net

Energy Efficiency: Employing energy-efficient methods like microwave-assisted synthesis can shorten reaction times and lower energy consumption compared to conventional heating. chemistryjournals.net

Catalysis: The development of novel catalysts, including metal-based or organocatalysts, can improve reaction efficiency and atom economy, minimizing waste. labmanager.com For example, cross-dehydrogenative coupling (CDC) reactions have been developed as a sustainable strategy for ester synthesis due to their high atom economy. labmanager.com

Table 2: Application of Green Chemistry Principles to Butanoate Ester Synthesis

Green Chemistry PrincipleTraditional MethodGreener Approach
Catalysis Stoichiometric acid catalyst (e.g., H₂SO₄)Reusable solid acid catalysts, organocatalysts, or enzymes (lipases). researchgate.net
Safer Solvents Volatile organic solvents (e.g., Toluene)Water, ionic liquids, or solvent-free conditions. nih.gov
Energy Efficiency Conventional heating requiring long reaction timesMicrowave-assisted synthesis or flow chemistry to reduce energy use. chemistryjournals.net
Atom Economy Condensation reactions that produce water as wasteAddition reactions or catalytic cycles that incorporate most atoms into the final product. labmanager.com

Catalytic Applications Involving Amine-Ester Ligands or Substrates

The bifunctional nature of this compound allows it to be considered for catalytic applications both as a potential ligand and as a reactive substrate.

As a Ligand: Amine ligands are of fundamental importance in transition metal catalysis, where they can coordinate to a metal center and modulate its electronic properties, steric environment, and ultimately, its catalytic activity and selectivity. chemscene.comalfachemic.com The tertiary amine nitrogen in this compound possesses a lone pair of electrons capable of coordinating with a metal. The pendant ester group could influence the catalytic pocket, providing secondary interactions or steric hindrance that might be beneficial in asymmetric catalysis. While this specific molecule is not a widely reported ligand, similar amino-ester structures are explored for their coordination capabilities. alfachemic.com

As a Substrate: The ester functionality is a key handle for numerous catalytic transformations, making compounds like this compound valuable substrates for synthesizing other important functional groups.

Catalytic Amidation: The direct conversion of esters to amides is a crucial transformation in the synthesis of pharmaceuticals and materials. echemi.com Significant progress has been made in developing catalytic methods to replace traditional stoichiometric approaches. This includes the use of transition metal catalysts based on manganese acs.org, palladium, and nickel mdpi.com, as well as organocatalysts like 6-halo-2-pyridones. rsc.org These methods allow for the reaction of esters with a wide range of amines under milder conditions. acs.orgmdpi.com

Catalytic Hydrogenation: The reduction of esters to alcohols is a fundamental reaction in organic synthesis. acs.org Homogeneous catalysts, particularly those based on ruthenium, have been developed for the efficient hydrogenation of various esters to their corresponding alcohols under relatively mild and neutral conditions, offering an alternative to stoichiometric hydride reagents. acs.org

Table 3: Catalytic Transformations of the Ester Group

TransformationCatalyst TypeGeneral ConditionsProduct
AmidationManganese(I)-pincer complex acs.orgmdpi.comLow catalyst loading, base, elevated temperatureβ-Amino Amide
AmidationPalladium-NHC complexes mdpi.comBase, high temperatureβ-Amino Amide
Amidation6-Halo-2-pyridone (Organocatalyst) rsc.orgMild conditions, may not require strictly anhydrous setupβ-Amino Amide
Hydrogenation (Reduction)Ruthenium Pincer Complexes acs.orgH₂ gas, base, mild temperature and pressureβ-Amino Alcohol

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing Ethyl 3-[ethyl(methyl)amino]butanoate, and how can reaction efficiency be quantified?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or catalytic amination. For example, asymmetric catalysis using palladium or chiral auxiliaries (as in ) can yield enantiomerically enriched products. Reaction efficiency is monitored using TLC (Rf values) and LCMS to quantify intermediates and final product conversion (e.g., 95% conversion reported in via LCMS) . Purification via reduced-pressure distillation or column chromatography is recommended to isolate the ester product.

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • NMR : 1H and 13C NMR resolve the ethyl(methyl)amino and butanoate moieties. For example, δ 2.54 ppm (methylamino protons) and δ 3.79 ppm (ester methoxy group) in .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C9H19NO2: 173.14 g/mol).
  • IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1200 cm⁻¹ (C-O) validate functional groups.

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Standardize reaction parameters:

  • Catalyst loading (e.g., 5 mol% Pd for cross-coupling in ) .
  • Solvent polarity (e.g., EtOAc/hexanes for optimal TLC separation).
  • Temperature control (e.g., room temperature for amine alkylation in ) .

Advanced Research Questions

Q. How do stereoelectronic effects influence the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer : The electron-donating ethyl(methyl)amino group decreases electrophilicity at the carbonyl carbon, slowing hydrolysis. Kinetic studies under varying pH (e.g., 1–13) using UV-Vis or HPLC can quantify stability. For example, highlights pH-dependent degradation pathways for structurally similar esters .

Q. What strategies resolve contradictions in reported NMR chemical shifts for this compound?

  • Methodological Answer :

  • Solvent Effects : Compare DMSO-d6 vs. CDCl3 spectra (e.g., δ shifts up to 0.5 ppm in ) .
  • Dynamic NMR : Assess rotational barriers of the ethyl(methyl)amino group if exchange broadening occurs.
  • Computational Validation : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict shifts to corroborate experimental data .

Q. How can enantiomeric excess (ee) be optimized during asymmetric synthesis?

  • Methodological Answer :

  • Chiral Catalysts : Use Ru-BINAP complexes for hydrogenation (e.g., >90% ee achieved in ) .
  • Chiral Chromatography : Employ HPLC with a Chiralpak AD-H column to separate enantiomers and quantify ee.
  • Kinetic Resolution : Optimize reaction time to favor the desired enantiomer’s formation rate.

Data Analysis and Experimental Design

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks, analyzing degradation via GC-MS or LCMS.
  • Light Sensitivity : Use amber vials and monitor UV-induced decomposition (e.g., ’s GHS guidelines for light-sensitive esters) .

Q. What statistical approaches are appropriate for analyzing contradictory bioactivity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Pool data from independent studies (e.g., IC50 values) and apply ANOVA to identify outliers.
  • Multivariate Regression : Correlate structural parameters (e.g., logP, polar surface area) with activity trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.